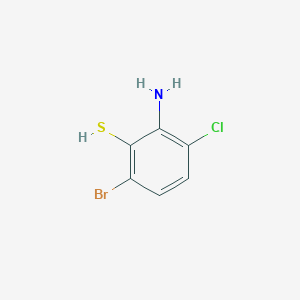

2-Amino-6-bromo-3-chlorobenzene-1-thiol

Vue d'ensemble

Description

2-Amino-6-bromo-3-chlorobenzene-1-thiol is an aromatic compound characterized by the presence of amino, bromo, chloro, and thiol functional groups attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-3-chlorobenzene-1-thiol typically involves multi-step reactions starting from benzene derivatives. One common method includes:

Nitration: of a benzene derivative to introduce a nitro group.

Reduction: of the nitro group to form an amino group.

Halogenation: to introduce bromo and chloro substituents.

Thiol group introduction: through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The amino group can undergo reduction reactions.

Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

Disulfides: from oxidation of the thiol group.

Amines: from reduction reactions.

Substituted benzene derivatives: from nucleophilic substitution.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Structure:

- IUPAC Name: 2-Amino-6-bromo-3-chlorobenzenethiol

- Molecular Formula: C₆H₃BrClN₃S

- Molecular Weight: Approximately 232.52 g/mol

The compound features a thiol (-SH) group, an amino group (-NH₂), and halogen substituents (bromine and chlorine) on the benzene ring, which significantly influence its reactivity and biological activity.

Pharmaceutical Research

2-Amino-6-bromo-3-chlorobenzene-1-thiol is utilized as a reference standard in drug testing and development due to its biological activity. Its structure allows it to interact with various biological targets, making it valuable for investigating potential therapeutic effects.

Key Biological Activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity: Research indicates that the compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.

Chemical Synthesis

The compound serves as a substrate in electrophilic aromatic substitution reactions, which are fundamental in synthesizing polysubstituted benzenes. It can undergo various transformations such as:

- Nitration

- Sulfonation

- Alkylation

These reactions are optimized to achieve high yields of desired products, with the directing effects of the substituents playing a crucial role.

Table: Reaction Types and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Low temperature |

| Sulfonation | SO₃ or H₂SO₄ | Elevated temperature |

| Alkylation | Alkyl halides | Anhydrous conditions |

Material Science

In material science, this compound is explored for its potential use in developing specialty chemicals and materials. Its thiol group enables it to form covalent bonds with various substrates, enhancing material properties.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives similar to this compound exhibited effective antimicrobial activity against multidrug-resistant strains of bacteria. The results indicated a promising avenue for developing new antimicrobial agents.

Case Study 2: Cytotoxicity Against Cancer Cells

Research indicated that compounds with structural similarities displayed significant cytotoxic effects against various cancer lines. For instance, a derivative was tested against breast cancer cells and showed an inhibition rate of over 70%, highlighting its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 2-Amino-6-bromo-3-chlorobenzene-1-thiol involves its interaction with various molecular targets:

Molecular Targets: The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function.

Pathways Involved: The compound can participate in redox reactions, affecting cellular oxidative stress levels and signaling pathways.

Comparaison Avec Des Composés Similaires

2-Amino-6-bromo-3-chlorobenzene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

2-Amino-6-bromo-3-chlorobenzene-1-methanol: Contains a methanol group instead of a thiol group.

Uniqueness: 2-Amino-6-bromo-3-chlorobenzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Activité Biologique

2-Amino-6-bromo-3-chlorobenzene-1-thiol, a compound with a thiol functional group, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial and anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₆H₅BrClN₁S

- CAS Number : 1462905-36-7

This compound features a benzene ring substituted with amino, bromo, and chloro groups, along with a thiol (-SH) group that is pivotal for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The thiol group is known to participate in redox reactions, which can disrupt bacterial cellular processes. The compound has been investigated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. It has shown cytotoxic effects on several human cancer cell lines, although specific data on its potency compared to established chemotherapeutics is still under investigation .

Antimicrobial Efficacy

The antimicrobial activity of this compound was evaluated through Minimum Inhibitory Concentration (MIC) assays against various bacteria. The results are summarized in the table below:

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MSSA) | 3.9 - 31.5 | Moderate to High |

| Staphylococcus aureus (MRSA) | 1.56 - 12.5 | High |

| Escherichia coli | >400 | Low |

These findings indicate that the compound exhibits significant activity against Gram-positive bacteria, particularly MRSA, which is critical given the rising antibiotic resistance .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. A study evaluating its effects on twelve human cancer cell lines found varying degrees of cytotoxicity, with some derivatives showing potency comparable to cisplatin .

Case Studies

- Antimicrobial Study : A recent investigation into the efficacy of thiol-functionalized compounds highlighted the strong antibacterial properties of derivatives similar to this compound against MRSA strains . The study emphasized the importance of the thiol group in enhancing antimicrobial action.

- Cytotoxicity Evaluation : Another study focused on the synthesis and testing of related compounds for their cytotoxic effects on cancer cell lines. It was found that certain structural modifications could significantly enhance their anticancer activity .

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiol group undergoes sequential oxidation with hydrogen peroxide (H₂O₂) under aqueous conditions, progressing through sulfenic (RSOH), sulfinic (RSO₂H), and sulfonic (RSO₃H) acid intermediates . Kinetic studies reveal the following rate constants at pH 7.8:

| Reaction Step | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| Thiol (RSH) → Sulfenic acid (RSOH) | 0.10 ± 0.02 |

| Sulfenic acid → Sulfinic acid | 0.013 ± 0.003 |

| Sulfinic acid → Sulfonic acid | 0.0014 ± 0.0003 |

The oxidation pathway is pH-dependent, as deprotonation of the thiol (pKa ≈ 8.3) to thiolate (RS⁻) significantly enhances reactivity with electrophiles like H₂O₂ . Under singlet oxygen (¹O₂) conditions, sulfenyl hydroperoxide (RSOOH) forms as an intermediate, which rearranges to sulfinic acid or reacts with thiolate to yield disulfides .

Nucleophilic Substitution

The bromine substituent participates in nucleophilic substitution reactions. For example, in DMSO with KOH and 1,3-propanedithiol at 130°C, bromine is replaced by thiol groups via an SNV σ mechanism . Key observations include:

-

Steric effects : Substituents at C1 (adjacent to the reaction site) lower activation energy by 2.1 kcal/mol due to electronic and steric modulation .

-

Leaving group reactivity : Bromo derivatives exhibit faster substitution than iodo analogs under similar conditions .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura coupling : Reacts with arylboronic acids to form biaryl structures, facilitated by Pd catalysts and bases like Na₂CO₃ .

-

Ullmann coupling : Forms aryl ethers when treated with tetraethylene glycol (TEG) and Cu(OAc)₂ under reflux .

Thiol-Specific Reactivity

-

Disulfide formation : Oxidative coupling of two thiol molecules yields disulfides (RSSR), though competing sulfinic/sulfonic acid formation limits yields in aqueous H₂O₂ .

-

Thiolate nucleophilicity : Deprotonated thiolate (RS⁻) reacts with electrophiles (e.g., alkyl halides) to form thioethers (RSR') .

Acid-Base Behavior

The thiol group’s pKa (~8.3) dictates its reactivity under physiological conditions :

-

Basic conditions (pH > 8.3) : Thiolate (RS⁻) dominates, enhancing nucleophilicity in substitution and oxidation reactions.

-

Acidic conditions (pH < 8.3) : Protonated thiol (RSH) favors electrophilic aromatic substitution (EAS) at positions ortho/para to the amino group.

Comparative Reactivity with Analogues

Propriétés

IUPAC Name |

2-amino-6-bromo-3-chlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNS/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYXGIGJQFEELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.